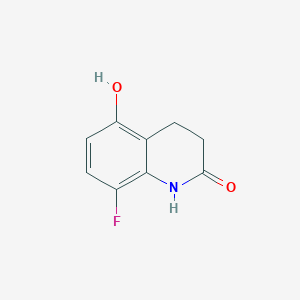

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Description

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2, molecular formula: C₉H₈FNO₂) is a fluorinated tetrahydroquinolinone derivative characterized by a hydroxy group at position 5 and a fluorine atom at position 8 on the partially saturated quinoline backbone. This compound is synthesized via methods analogous to those described for 5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, where Shono et al. (1981) reported its preparation through cyclization and oxidation steps . The fluorine substituent is likely introduced via electrophilic fluorination or halogen exchange during synthesis.

The compound is available commercially at >90% purity and is formulated for pharmaceutical applications, including eye drops and tablets (as hydrochloride salts) . Its structural features, such as the electron-withdrawing fluorine and hydrogen-bonding hydroxy group, enhance stability and solubility, making it a candidate for drug development.

Properties

IUPAC Name |

8-fluoro-5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h2-3,12H,1,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEQAODRACCFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C(C=CC(=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolinone derivatives, while reduction produces tetrahydroquinoline derivatives .

Scientific Research Applications

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical reactions .

Mechanism of Action

The mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one and similar compounds:

*Purity inferred from manufacturer specifications (American Elements).

Key Observations

Substituent Effects: Fluorine vs. Halogens: The 8-fluoro substituent in the target compound improves metabolic stability compared to bromine or chlorine in related structures (e.g., 5-Bromo-7-chloro analog) . Fluorine’s electronegativity also enhances binding affinity in biological targets. Hydroxy vs. Amino Groups: The 5-hydroxy group in the target compound facilitates hydrogen bonding, impacting solubility and receptor interactions.

Synthetic Accessibility: The target compound’s synthesis mirrors methods for non-fluorinated analogs, with fluorination achieved via late-stage functionalization . In contrast, brominated or chlorinated derivatives require halogenation under specific conditions (e.g., electrophilic substitution) .

Biological Activity

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1388025-60-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 181.16 g/mol

- CAS Number : 1388025-60-2

Structure

The compound features a tetrahydroquinoline core with a hydroxyl group and a fluorine substituent, which may influence its biological interactions.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens, suggesting its potential as an antibiotic agent.

- Antioxidant Properties : The hydroxyl group in the structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

- Case Study on Antimicrobial Effects : A recent study demonstrated that this compound showed effective inhibition against multi-drug resistant strains of bacteria. The results suggest that the compound could be developed into a new class of antibiotics.

- Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated that the compound significantly reduced cell viability and induced apoptosis through intrinsic pathways.

Toxicology

While the therapeutic potential is promising, toxicity studies are essential for understanding safety profiles. Current data suggest moderate toxicity at higher concentrations; however, further studies are required to establish safe dosage levels.

Q & A

Q. What are the established synthetic routes for 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, and what key reagents are critical for its preparation?

The compound is typically synthesized via cyclization reactions involving fluorinated precursors. A common approach employs hydroxylammonium chloride and sodium acetate in a water-ethanol mixture under reflux to introduce the hydroxyimino group, followed by reduction or functionalization steps . Critical reagents include LiAlH4 for reductions and SOCl2 for activating intermediates, as seen in analogous tetrahydroquinolinone syntheses . Reaction optimization often hinges on solvent choice (e.g., THF for LiAlH4 reactions) and temperature control to prevent side reactions.

Q. How can the structural integrity and purity of this compound be verified experimentally?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm substituent positions and ring saturation. For example, aromatic protons appear as distinct multiplets (δ 6.4–7.5 ppm), while lactam carbonyls resonate near δ 160–163 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 272 for fluorinated derivatives) and detects isotopic patterns consistent with fluorine .

- HPLC Purity Analysis: Gradient elution with UV detection ensures ≥90% purity, critical for biological assays .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of fluorinated tetrahydroquinolinones?

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance LiAlH4-mediated reductions, while ethanol-water mixtures improve hydroxyimino group formation .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps, though fluorine’s electronegativity necessitates careful catalyst compatibility testing.

- Reaction Monitoring: TLC or in-situ IR spectroscopy helps identify intermediates and adjust reaction times to minimize byproducts .

Q. How can researchers resolve contradictions between high analytical purity (e.g., HPLC >95%) and inconsistent biological activity data?

- Impurity Profiling: Even trace impurities (e.g., regioisomers or residual solvents) can modulate bioactivity. LC-MS/MS or GC-MS should identify non-UV-active contaminants .

- Conformational Analysis: Fluorine’s steric and electronic effects may alter ring puckering or hydrogen-bonding motifs, impacting receptor binding. Computational modeling (DFT) can predict dominant conformers .

- Batch-to-Batch Variability: Replicate syntheses under strictly controlled conditions (e.g., inert atmosphere) ensure reproducibility .

Q. What methodologies are recommended for assessing the compound’s biological activity in cellular models?

- MTT Assay: NIH3T3 cells are treated with gradient concentrations (e.g., 1–100 µM) for 72 hours, followed by MTT incubation and absorbance measurement at 570 nm to quantify cell viability .

- Dose-Response Curves: IC50 values are calculated using non-linear regression, with controls for solvent effects (e.g., DMSO ≤0.1%) .

- Mechanistic Studies: Follow-up assays (e.g., Western blotting for apoptosis markers) link activity to specific pathways, accounting for fluorine’s potential metabolic stability .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity: Fluorine increases logP modestly (by ~0.5 units), enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life in vitro, as observed in analogs like 5-fluoroquinolinones .

- Electronic Effects: The electronegative fluorine alters electron density in the aromatic ring, affecting hydrogen-bonding capacity and pKa of the hydroxyl group (predicted ~8.5) .

Methodological Resources

- Synthetic Protocols: Refer to optimized procedures in Molecules (2012) for hydroxylamine-mediated cyclization .

- Analytical Standards: Cross-validate NMR/MS data with published spectra of structurally related tetrahydroquinolinones .

- Safety Protocols: Adhere to ISO 9001:2015 guidelines for handling fluorinated compounds, including PPE and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.